PTP1B-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOQFMMTKEZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTP1B-IN-3: A Technical Guide to its Mechanism of Action in Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway.[1][2][3][4] Its primary function is the dephosphorylation of the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[5][6][7][8] Elevated expression and activity of PTP1B are associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity. This technical guide provides an in-depth overview of the mechanism of action of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B, in the context of insulin resistance.
Core Mechanism of Action
This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 120 nM. It also exhibits inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) with the same IC50. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor (IR) and its substrates, thereby amplifying the downstream signaling events that ultimately lead to increased glucose uptake and improved insulin sensitivity.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PTP1B | 120 |
| TCPTP | 120 |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Value |
| Oral Glucose Tolerance Test (OGTT) | |
| 1 mg/kg | 60% inhibition of glucose excursion |
| 3 mg/kg | 80% inhibition of glucose excursion |
| 10 mg/kg | 100% inhibition of glucose excursion |
| Estimated ED50 | 0.8 mg/kg |
Table 3: Pharmacokinetic Properties in DIO Mice
| Parameter | Value |
| Oral Bioavailability (F) | 24% |
| Clearance (CL) | 0.71 mL/kg/min |
| Elimination Half-life (t1/2) | 6 h |
Signaling Pathways
The following diagrams illustrate the mechanism of this compound in the context of the insulin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established methods for characterizing PTP1B inhibitors.
PTP1B Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key insulin signaling proteins in a cell-based model.
Materials:
-
Insulin-responsive cell line (e.g., HepG2 human hepatoma cells, 3T3-L1 adipocytes)
-
This compound
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IRβ (Tyr1150/1151), total IRβ, phospho-IRS-1 (Tyr612), total IRS-1, phospho-Akt (Ser473), and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a diet-induced obese mouse model of insulin resistance.
Materials:
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)
-
This compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the DIO mice for 6 hours with free access to water.
-
Administer this compound or vehicle control orally by gavage.
-
After a specific pre-treatment time (e.g., 1-2 hours), measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution orally by gavage.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a potent inhibitor of PTP1B that enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its downstream substrates. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PTP1B inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of PTP1B at Ser(50) by Akt impairs its ability to dephosphorylate the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Kinetics and Mechanism of Protein Tyrosine Phosphatase 1 B Inactivation by Acrolein | Semantic Scholar [semanticscholar.org]
- 7. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PTP1B-IN-3: A Negative Regulator of Insulin Signaling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of PTP1B's function in insulin signaling and focuses on a potent and orally active inhibitor, PTP1B-IN-3. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: PTP1B as a Negative Regulator of Insulin Signaling
Insulin signaling is a complex cascade initiated by the binding of insulin to its receptor, leading to a series of phosphorylation events that are crucial for glucose homeostasis.[1][2] Protein Tyrosine Phosphatases (PTPs) act as key attenuators in this pathway by dephosphorylating activated signaling molecules.[1] Among these, Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-receptor PTP that plays a pivotal role in the negative regulation of insulin signaling.[1][3]
PTP1B is known to directly dephosphorylate the activated insulin receptor and its primary substrates, such as Insulin Receptor Substrate-1 (IRS-1).[2][4] This action terminates the downstream signaling cascade, which includes the PI3K/Akt pathway, ultimately leading to decreased glucose uptake and utilization. Overexpression or increased activity of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes.[2] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[5][6]
This compound: A Potent Inhibitor
This compound is a potent and orally active inhibitor of PTP1B. It has demonstrated significant potential in preclinical studies for the treatment of diabetes.[7] Notably, this compound also inhibits T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase that also plays a role in insulin signaling.[3][7] This dual inhibitory action may contribute to its overall efficacy.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (PTP1B) | 120 nM | In vitro enzymatic assay | [7] |
| IC50 (TCPTP) | 120 nM | In vitro enzymatic assay | [7] |
| ED50 (Oral Glucose Tolerance Test) | 0.8 mg/kg | Diet-induced obese (DIO) mice | [7] |
| Oral Bioavailability (F) | 24% | DIO mice | [7] |
| Elimination Half-life (t1/2) | 6 hours | DIO mice | [7] |
Signaling Pathways
To visualize the critical role of PTP1B in insulin signaling and the mechanism of its inhibition, the following diagrams are provided.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PTP1B inhibitors like this compound.
In Vitro PTP1B Enzymatic Assay (pNPP)
This assay measures the enzymatic activity of PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
PTP1B inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding the pNPP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Insulin Receptor Phosphorylation
This method is used to assess the effect of PTP1B inhibition on the phosphorylation status of the insulin receptor in a cellular context.
Materials:
-
Cell line (e.g., HepG2)
-
Cell culture medium
-
Insulin
-
PTP1B inhibitor
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to confluence.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to evaluate the effect of a compound on glucose metabolism.
Materials:
-
Mice (e.g., diet-induced obese mice)
-
Glucose solution (e.g., 2 g/kg body weight)
-
PTP1B inhibitor (formulated for oral administration)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the PTP1B inhibitor or vehicle orally at a specific time point before the glucose challenge (e.g., 1-2 hours).
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel PTP1B inhibitor.
Caption: A generalized experimental workflow for the development of PTP1B inhibitors.
Conclusion
PTP1B remains a compelling target for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. This compound serves as a prime example of a potent, orally available inhibitor with promising preclinical activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of next-generation PTP1B inhibitors. Further research focusing on improving selectivity and optimizing pharmacokinetic properties will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Trodusquemine (MSI-1436): A Novel Allosteric Inhibitor of PTP1B
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and initial characterization of Trodusquemine (also known as MSI-1436), a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.
Introduction to Trodusquemine
Trodusquemine is a naturally occurring aminosterol, a spermine metabolite of cholesterol, originally identified for its broad-spectrum antimicrobial properties.[1][2] Subsequent research revealed its potent and selective inhibitory activity against PTP1B, leading to extensive investigation into its therapeutic potential for metabolic diseases.[3][4] Unlike many PTP1B inhibitors that target the highly conserved active site, Trodusquemine exhibits a unique allosteric mechanism of action, binding to the C-terminal region of the enzyme.[5] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[6][7]
Biochemical Characterization
The initial characterization of Trodusquemine focused on quantifying its inhibitory potency and selectivity against PTP1B.
Data Presentation: Inhibitory Activity of Trodusquemine
| Parameter | Enzyme | Value | Notes |
| IC50 | PTP1B | ~1 µM | Non-competitive inhibition.[8] |
| IC50 | TC-PTP | 224 µM | Demonstrates over 200-fold selectivity for PTP1B over its closest homolog, TC-PTP.[6][8] |
| Ki | PTP1B (1-405, full-length) | 0.6 µM | Higher affinity for the full-length enzyme containing the C-terminal segment.[5] |
| Ki | PTP1B (1-321, catalytic domain) | 4 µM | Lower affinity for the truncated catalytic domain, highlighting the importance of the C-terminus for binding.[5] |
| Binding Stoichiometry | PTP1B (1-405) : Trodusquemine | 1:2 | Suggests two binding sites on the full-length enzyme.[5] |
| Binding Stoichiometry | PTP1B (1-321) : Trodusquemine | 1:1 | A single binding site on the catalytic domain.[5] |
Experimental Protocols
PTP1B Inhibition Assay (General Protocol):
The inhibitory activity of Trodusquemine against PTP1B is typically determined using a biochemical assay that measures the dephosphorylation of a substrate.
-
Enzyme and Substrate Preparation: Recombinant human PTP1B (full-length or catalytic domain) is purified. A common substrate is p-nitrophenyl phosphate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon dephosphorylation, easily quantifiable by spectrophotometry at 405 nm.[9]
-
Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA) containing the PTP1B enzyme and the pNPP substrate.[9]
-
Inhibitor Addition: Varying concentrations of Trodusquemine are added to the reaction mixture.
-
Incubation and Reaction Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then terminated by adding a strong base (e.g., 1 M NaOH).[9]
-
Data Analysis: The absorbance of the resulting p-nitrophenol is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Selectivity Assay (vs. TC-PTP):
To determine the selectivity of Trodusquemine, a similar inhibition assay is performed using the closely related T-cell protein tyrosine phosphatase (TC-PTP). The IC50 value for TC-PTP is then compared to that of PTP1B to calculate the selectivity ratio.[6][8]
Mechanism of Action: Allosteric Inhibition
Trodusquemine's mechanism as a non-competitive inhibitor was established through kinetic studies, such as Dixon plots, which showed that the inhibitor does not compete with the substrate for binding to the active site.[5] Further investigation revealed that Trodusquemine preferentially binds to a novel allosteric site within the disordered C-terminal region of PTP1B.[5] This binding event induces a conformational change in the enzyme, leading to inhibition of its catalytic activity.
Visualization of the Proposed Mechanism
Caption: Allosteric inhibition of PTP1B by Trodusquemine.
Cellular and In Vivo Characterization
The effects of Trodusquemine have been characterized in various cellular and animal models, demonstrating its ability to enhance insulin and leptin signaling.
Enhancement of Insulin Signaling
In cellular models such as HepG2 cells, Trodusquemine has been shown to significantly increase the insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) beta subunit.[4] This indicates that by inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of the activated insulin receptor, thereby amplifying the downstream signaling cascade.
Experimental Protocol: Western Blot for Insulin Receptor Phosphorylation
-
Cell Culture and Treatment: HepG2 cells are cultured and then treated with Trodusquemine (e.g., 10 µM for 30 minutes) with or without subsequent stimulation with insulin (e.g., 100 nM).[8]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the insulin receptor beta subunit (p-IRβ) and total IRβ (as a loading control).
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the relative levels of p-IRβ are quantified.
Modulation of Leptin Signaling
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. Trodusquemine treatment in vivo has been shown to increase the phosphorylation of STAT3, a direct target of the JAK2 pathway, in hypothalamic tissue.[4]
Visualization of Signaling Pathways
Caption: Trodusquemine enhances insulin and leptin signaling by inhibiting PTP1B.
In Vivo Efficacy in Animal Models
In animal models of diet-induced obesity, Trodusquemine administration has been shown to suppress appetite, reduce body weight in a fat-specific manner, and improve plasma insulin and leptin levels.[4] These effects are consistent with its mechanism of action as a central and peripheral PTP1B inhibitor.
Experimental Protocol: In Vivo Study in Diet-Induced Obese Mice
-
Animal Model: Male mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Drug Administration: Trodusquemine is administered to the mice (e.g., intraperitoneally) at various doses. A control group receives a vehicle solution.
-
Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly.
-
Tissue Analysis: At the end of the study, tissues such as the hypothalamus and liver can be collected for analysis of protein phosphorylation (as described in the Western blot protocol) to confirm target engagement.
Summary and Future Directions
Trodusquemine (MSI-1436) is a well-characterized, selective, allosteric inhibitor of PTP1B. Its unique mechanism of action, targeting the C-terminal region of the enzyme, confers high selectivity and makes it a valuable tool for studying the physiological roles of PTP1B. The initial characterization of Trodusquemine has demonstrated its potential to enhance insulin and leptin signaling, leading to beneficial metabolic effects in preclinical models. While clinical development has faced challenges, the discovery and characterization of Trodusquemine have provided a proof-of-concept for the therapeutic potential of allosteric PTP1B inhibition and continue to inform the development of next-generation inhibitors for metabolic diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of PTP1B-IN-3 on Tyrosine Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor enzyme that negatively regulates key cellular signaling pathways through the dephosphorylation of tyrosine residues. Its overexpression or hyperactivity is implicated in type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target. PTP1B-IN-3 is a potent, orally active small-molecule inhibitor of PTP1B. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its effects on tyrosine phosphorylation in critical signaling cascades. It summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual diagrams of the molecular pathways and experimental workflows involved.
Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a prototypical member of the protein tyrosine phosphatase (PTP) superfamily, enzymes that counteract the activity of protein tyrosine kinases (PTKs).[1] This balance of phosphorylation and dephosphorylation is essential for regulating a multitude of cellular processes.[1] PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum and acts as a key negative regulator in several vital signaling pathways.[2]
Notably, PTP1B has been established as a major attenuator of insulin and leptin signaling.[3][4][5] It directly dephosphorylates the activated insulin receptor (IR) and its primary substrates (IRS proteins), as well as the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][6][7] Consequently, overexpression of PTP1B is linked to insulin resistance and obesity.[4] Its role in oncogenesis is more complex, where it can act as either a tumor suppressor or promoter depending on the cellular context.[4][8] This central role in metabolic and growth signaling pathways makes PTP1B an attractive target for therapeutic intervention.[9]
This compound: A Potent and Orally Active PTP1B Inhibitor
This compound is a potent and orally bioavailable inhibitor designed to target PTP1B.[10] By binding to the enzyme, it blocks its catalytic activity, thereby preventing the dephosphorylation of its target substrates. This inhibition leads to a sustained and enhanced signal transduction in pathways negatively regulated by PTP1B, demonstrating significant potential for antidiabetic and anticancer applications.[5][10]
Quantitative Data for this compound
The efficacy and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized below.
| Parameter | Value | Species/Model | Comments | Reference |
| In Vitro Potency | ||||
| IC₅₀ (PTP1B) | 120 nM | Human recombinant | Potent inhibition of the primary target. | [10] |
| IC₅₀ (TCPTP) | 120 nM | Human recombinant | Also shows potent inhibition of the closely related T-cell protein tyrosine phosphatase. | [10] |
| In Vivo Efficacy | ||||
| ED₅₀ (OGTT) | 0.8 mg/kg (est.) | Diet-Induced Obese (DIO) Mice | Dose-dependent inhibition of glucose excursion in an oral glucose tolerance test. | [10] |
| Tumor Growth Delay | T₅₀ extended from 28 to 75 days | NDL2 Ptpn1+/+ Transgenic Mice | 30 mg/kg oral dose significantly delayed tumor onset. | [10] |
| Pharmacokinetics | ||||
| Oral Bioavailability (F) | 24% | DIO Mice | Good oral bioavailability in the mouse model. | [10] |
| Oral Bioavailability (F) | 4% | Rats | Substantially lower bioavailability in rats. | [10] |
| Oral Bioavailability (F) | 2% | Squirrel Monkeys | Low bioavailability in non-human primates. | [10] |
| Elimination Half-life (t₁/₂) | 6 h | DIO Mice | Demonstrates a good elimination half-life. | [10] |
Mechanism of Action: Enhancing Tyrosine Phosphorylation
The primary mechanism of action for this compound is the inhibition of PTP1B's phosphatase activity. This leads to the hyper-phosphorylation of PTP1B's physiological substrates on their tyrosine residues, thereby amplifying downstream signaling.
Effect on the Insulin Signaling Pathway
In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers receptor autophosphorylation on multiple tyrosine residues. This activates the receptor kinase, which then phosphorylates substrates like Insulin Receptor Substrate 1 (IRS-1).[6][9] Phosphorylated IRS-1 acts as a docking station for downstream effectors, including PI3K, which in turn activates Akt, leading to GLUT4 translocation and glucose uptake.[8] PTP1B directly dephosphorylates and inactivates both the IR and IRS-1, thus dampening the signal.[3][9] By inhibiting PTP1B, this compound prevents this dephosphorylation, resulting in prolonged and enhanced tyrosine phosphorylation of IR and IRS-1, leading to improved insulin sensitivity.[5]
Effect on the Leptin Signaling Pathway
Leptin, a hormone crucial for regulating energy balance, binds to the leptin receptor (LepR), leading to the activation of Janus kinase 2 (JAK2).[7] Activated JAK2 phosphorylates itself and the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[8] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates gene expression related to satiety and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][7] Inhibition of PTP1B by this compound enhances the tyrosine phosphorylation of JAK2, thereby boosting leptin sensitivity.[7]
Key Experimental Protocols
Assessing the effect of this compound on tyrosine phosphorylation involves a combination of in vitro enzymatic assays, cell-based phosphorylation analysis, and in vivo functional tests.
In Vitro PTP1B Enzymatic Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2)
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a phosphotyrosine peptide substrate.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant PTP1B to a pre-determined optimal concentration (e.g., 0.5 nM) in chilled Assay Buffer. This concentration should yield a linear reaction rate for at least 15-20 minutes.[11]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Assay Reaction:
-
Add 50 µL of Assay Buffer (containing the appropriate concentration of this compound or vehicle control) to each well of a 96-well plate.
-
Add 25 µL of the diluted PTP1B enzyme solution to each well to start the pre-incubation.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 25 µL of the pNPP substrate (final concentration at its Kₘ value).
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at 405 nm (for pNPP) every minute for 15-30 minutes using a microplate reader.
-
The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Cellular Assay: Western Blot Analysis of Substrate Phosphorylation
This protocol is used to visually confirm that this compound increases the tyrosine phosphorylation of a target substrate (e.g., IRS-1) in a cellular context.
Materials:
-
Cell line expressing target proteins (e.g., HepG2 or 3T3-L1 adipocytes).
-
Cell culture medium, serum, and antibiotics.
-
This compound.
-
Stimulant (e.g., Insulin).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IRS-1 (pY), anti-total-IRS-1, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-IRS-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and capture the signal with an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total IRS-1 and a loading control (β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phospho-protein signal to the total protein signal.
-
Conclusion
This compound is a potent inhibitor of PTP1B that effectively enhances tyrosine phosphorylation of key substrates within the insulin and leptin signaling pathways. By preventing the dephosphorylation of proteins such as the insulin receptor, IRS-1, and JAK2, it restores and amplifies downstream signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the therapeutic potential of this compound and similar molecules in metabolic diseases and oncology. The ability to modulate the phosphotyrosine status of critical signaling nodes with small-molecule inhibitors like this compound represents a promising strategy for drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
PTP1B-IN-3: A Technical Guide to its Therapeutic Potential in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and improve glycemic control. This technical guide provides an in-depth overview of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B. We will delve into its mechanism of action, summarize its pharmacological data, detail key experimental methodologies for its evaluation, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction to PTP1B as a Therapeutic Target
Type 2 diabetes is characterized by insulin resistance, a state where cells fail to respond effectively to insulin, leading to hyperglycemia. Protein Tyrosine Phosphatase 1B (PTP1B) plays a pivotal role in attenuating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1][2] Elevated expression and activity of PTP1B have been observed in insulin-resistant states, suggesting that its inhibition could restore normal insulin signaling.[3] Furthermore, PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite and energy expenditure.[4] Consequently, inhibitors of PTP1B hold the promise of not only improving glycemic control but also addressing obesity, a common comorbidity of type 2 diabetes.
This compound: A Profile of a Potent Inhibitor
This compound, chemically identified as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a small molecule inhibitor of PTP1B.[5] It has demonstrated significant potential in preclinical studies as a therapeutic agent for type 2 diabetes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PTP1B | 120[5][6] |
| TCPTP | 120[5][6] |
TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key consideration in PTP1B inhibitor development.
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Value |
| Oral Glucose Tolerance Test (OGTT) | |
| 1 mg/kg dose | 60% inhibition of glucose excursion[5] |
| 3 mg/kg dose | 80% inhibition of glucose excursion[5] |
| 10 mg/kg dose | 100% inhibition of glucose excursion[5] |
| Estimated ED50 | 0.8 mg/kg (oral)[5] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (F%) | Clearance (CL) (mL/kg/min) | Elimination Half-life (t1/2) (h) |
| Mouse | 24[5][6] | 0.71[5][6] | 6[5][6] |
| Rat | 4[5][6] | - | - |
| Squirrel Monkey | 2[5][6] | - | - |
Signaling Pathways and Mechanism of Action
This compound enhances insulin signaling by inhibiting the dephosphorylation of key signaling molecules. The diagrams below, generated using the DOT language, illustrate the targeted pathway and the proposed mechanism of action.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103833624A - Protein tyrosine phosphatase 1B (PTP1B) enzyme inhibitor, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
Probing PTP1B: A Technical Guide to Inhibitor IC50 Determination and Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for characterizing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a prime therapeutic target for type 2 diabetes, obesity, and cancer. This document details experimental protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating enzyme inhibition kinetics.
PTP1B: A Critical Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the insulin signal.[1][2][3] Similarly, it negatively regulates the leptin signaling cascade. Consequently, inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity and has become a major focus in the development of therapeutics for metabolic diseases.[4][5]
Quantitative Analysis of a Representative PTP1B Inhibitor
The following tables summarize hypothetical yet representative quantitative data for a PTP1B inhibitor, illustrating the key parameters assessed during its characterization.
Table 1: IC50 Value of a Representative PTP1B Inhibitor
| Inhibitor | IC50 (µM) | Assay Conditions |
| Representative PTP1B Inhibitor | 8.7 ± 0.3 | 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT, 4 mM pNPP, 1 µg/ml PTP1B, 37°C |
Table 2: Enzyme Inhibition Kinetic Parameters for a Representative PTP1B Inhibitor
| Parameter | Value | Description |
| K_m (mM) | 10.91 ± 0.50 | Michaelis-Menten constant for the substrate (pNPP) in the presence of the inhibitor. |
| V_max (µmol/min) | 0.02 ± 0.00 | Maximum reaction velocity in the presence of the inhibitor. |
| K_i (µM) | 4.2 | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Inhibition Type | Mixed | The inhibitor binds to both the free enzyme and the enzyme-substrate complex. |
Experimental Protocols
Determination of IC50 Value
This protocol outlines the steps for determining the IC50 value of a PTP1B inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7][8]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[6]
-
Substrate solution: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.
-
Add 20 µL of PTP1B enzyme solution (1 µg/ml) to each well containing the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.
-
The final reaction volume is brought to 200 µL with the assay buffer.[6]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Stop the reaction by adding 40 µL of 5 M NaOH.[9]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Kinetics Assay
This protocol describes the methodology to determine the mode of inhibition and the inhibition constant (Ki) of a PTP1B inhibitor.[6][7]
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Perform the PTP1B activity assay with varying concentrations of the substrate (pNPP).
-
Repeat the assay in the presence of several fixed concentrations of the test inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk plots (a plot of 1/velocity versus 1/[Substrate]).[6]
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by the pattern of the lines on the Lineweaver-Burk plot.
-
Secondary plots, such as plotting the slopes or the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, are used to calculate the inhibition constant (Ki).[6]
Visualizing PTP1B Signaling and Inhibition Workflow
The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Experimental workflow for PTP1B inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against PTP1B, using the specific inhibitor PTP1B-IN-3 as an example and the chromogenic substrate p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by PTP1B yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.[3] This colorimetric assay is a robust, reliable, and cost-effective method for screening and characterizing PTP1B inhibitors.[4]
PTP1B Signaling Pathway and Inhibition
PTP1B plays a critical role in downregulating insulin signaling. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on key tyrosine residues, initiating a downstream cascade. PTP1B attenuates this signal by dephosphorylating the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[3][5] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[6] this compound, also known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a potent and selective inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[4]
Caption: PTP1B negatively regulates the insulin signaling pathway.
Assay Principle
The assay quantifies PTP1B activity by measuring the rate of pNPP dephosphorylation. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decreased rate of p-nitrophenol production. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Quantitative Assay Parameters
The following table summarizes key quantitative data and typical concentration ranges for the PTP1B in vitro assay.
| Parameter | Value / Range | Reference / Notes |
| Inhibitor | This compound | [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid |
| This compound IC50 | 120 nM | [4] |
| Enzyme | Human Recombinant PTP1B (catalytic domain) | Truncated versions (e.g., amino acids 1-321) are commonly used. |
| Enzyme Concentration | 20 - 75 nM (or 40 - 50 ng/reaction) | [2][7] Optimal concentration should be determined empirically to ensure linear reaction kinetics. |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | --- |
| pNPP Km | 0.7 - 1.3 mM | [2][8] The Michaelis-Menten constant for PTP1B. |
| pNPP Concentration | 0.7 - 15 mM | [1][2] A concentration at or near the Km is recommended for inhibitor studies. |
| Detection Wavelength | 405 nm | [3] Corresponds to the absorbance maximum of the p-nitrophenol product. |
| Assay Temperature | 30°C or 37°C | [9] |
| Assay pH | 6.0 - 7.2 | [1][7] PTPs are typically most active at a slightly acidic to neutral pH. |
Experimental Protocol
This protocol is designed for a 96-well microplate format and can be adapted for 384-well plates by adjusting volumes proportionally.
Required Materials
-
Human Recombinant PTP1B enzyme
-
This compound inhibitor
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.[7] Add 1 mM DTT fresh before use.
-
Stop Solution: 1 M NaOH
-
DMSO (for dissolving inhibitor)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
PTP1B Enzyme Stock: Prepare aliquots of PTP1B in assay buffer and store at -70°C. For the experiment, dilute the enzyme to a 2X final concentration (e.g., 100 nM) in cold assay buffer immediately before use.
-
pNPP Substrate Stock: Prepare a 100 mM stock solution of pNPP in deionized water. Store in aliquots at -20°C. Before the assay, thaw and dilute to a 2X final concentration (e.g., 2 mM) in assay buffer.
-
This compound Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of 10X final concentrations for the IC50 curve (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
Assay Procedure Workflow
References
- 1. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 809272-64-8 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structure-based design of protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B (Protein Tyrosine Phosphatase 1B) inhibitor as well as chemical synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103833624A - Protein tyrosine phosphatase 1B (PTP1B) enzyme inhibitor, and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Glucose Uptake Assay in L6 Myotubes with PTP1B-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, and its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes.[1][4][5][6] Inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[2][7] PTP1B-IN-3 is a potent and selective inhibitor of PTP1B. These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in L6 rat skeletal muscle cells, a widely used in vitro model for studying glucose metabolism in muscle tissue.
Mechanism of Action
Insulin initiates its metabolic effects by binding to the insulin receptor, leading to its autophosphorylation and the subsequent phosphorylation of insulin receptor substrates. This triggers a signaling cascade involving PI3K and Akt, which ultimately results in the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating glucose uptake into the cell.[3] PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor and its substrates.[1][2] this compound inhibits this dephosphorylation, thereby prolonging the activated state of the insulin signaling pathway, leading to enhanced glucose uptake.[2]
Signaling Pathway of Insulin and PTP1B Inhibition
Caption: Insulin signaling cascade and the inhibitory action of this compound.
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes (Representative Data)
| Treatment Group | Concentration | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Basal |
| Basal (Untreated) | - | 15.2 ± 1.8 | 1.0 |
| Insulin | 100 nM | 35.8 ± 3.2 | 2.4 |
| This compound | 1 µM | 18.5 ± 2.1 | 1.2 |
| This compound | 10 µM | 22.1 ± 2.5 | 1.5 |
| This compound | 25 µM | 28.9 ± 3.0 | 1.9 |
| Insulin + this compound | 100 nM + 1 µM | 45.3 ± 4.1 | 3.0 |
| Insulin + this compound | 100 nM + 10 µM | 58.7 ± 5.5 | 3.9 |
| Insulin + this compound | 100 nM + 25 µM | 65.1 ± 6.0 | 4.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary.
Experimental Protocols
I. Cell Culture and Differentiation of L6 Myoblasts
Materials:
-
L6 rat myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (6-well or 24-well)
Protocol:
-
Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed them into desired culture plates at a density of 2 x 10^4 cells/cm².
-
Differentiation: Once the myoblasts reach 100% confluency, induce differentiation by switching the growth medium to DMEM containing 2% FBS and 1% Penicillin-Streptomycin.
-
Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.
II. Glucose Uptake Assay (2-Deoxyglucose Method)
This protocol is based on the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
Differentiated L6 myotubes in 6-well or 24-well plates
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
Insulin solution (100 µM stock in sterile water)
-
This compound (stock solution in DMSO, concentration to be determined based on solubility)
-
2-deoxy-D-[³H]glucose (1 µCi/mL)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (for non-specific uptake control)
-
Ice-cold PBS
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
Experimental Workflow Diagram:
Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes.
Protocol:
-
Serum Starvation: After differentiation, wash the L6 myotubes twice with PBS and then incubate in serum-free DMEM for 4-6 hours at 37°C.
-
Pre-incubation with Inhibitor: Following starvation, wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add an equivalent volume of vehicle.
-
Glucose Uptake: Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C. To determine non-specific uptake, incubate a set of wells with Cytochalasin B (10 µM) for 30 minutes prior to the addition of the 2-deoxy-D-[³H]glucose solution.
-
Stop Reaction: Terminate glucose uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit.
-
Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake for each condition. Normalize the glucose uptake to the protein concentration (pmol/min/mg protein).
Logical Relationship Diagram
Caption: Logical flow from this compound action to therapeutic potential.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound used do not adversely affect cell viability.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
-
Optimization: The optimal concentrations of this compound and insulin, as well as incubation times, may need to be determined empirically for your specific experimental setup.
-
Alternative Glucose Uptake Assays: Non-radioactive, fluorescence-based glucose uptake assays are also commercially available and can be used as an alternative to the 2-deoxyglucose method.
-
Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.
By following these detailed protocols and considering the provided information, researchers can effectively evaluate the impact of this compound on glucose uptake in L6 myotubes, contributing to the understanding of its potential as a therapeutic agent for insulin resistance and type 2 diabetes.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Mechanism for differential effect of protein-tyrosine phosphatase 1B on Akt versus mitogen-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling of PTP1B Inhibitors
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3] The development of small molecule inhibitors targeting PTP1B is a major focus of drug discovery.[2][4] Understanding the pharmacokinetic (PK) properties of these inhibitors is crucial for their preclinical and clinical development. This document provides a detailed protocol and representative data for the pharmacokinetic analysis of a hypothetical PTP1B inhibitor, designated here as PTP1B-IN-3, in Sprague-Dawley rats and Cynomolgus monkeys.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in rats and monkeys. These data are representative of typical small molecule PTP1B inhibitors and are intended to serve as a guide for researchers.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |
| AUC0-t (ng·h/mL) | 1890 ± 320 | 3200 ± 540 |
| AUC0-inf (ng·h/mL) | 1950 ± 330 | 3350 ± 560 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Clearance (CL) (mL/min/kg) | 8.5 ± 1.5 | - |
| Volume of Distribution (Vdss) (L/kg) | 1.8 ± 0.3 | - |
| Oral Bioavailability (F%) | - | 43% |
Data are presented as mean ± standard deviation (SD).
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | 0.1 | 1.0 |
| Cmax (ng/mL) | 1500 ± 250 | 650 ± 110 |
| AUC0-t (ng·h/mL) | 2500 ± 420 | 4800 ± 800 |
| AUC0-inf (ng·h/mL) | 2550 ± 430 | 4950 ± 820 |
| t1/2 (h) | 3.8 ± 0.6 | 4.5 ± 0.7 |
| Clearance (CL) (mL/min/kg) | 6.5 ± 1.1 | - |
| Volume of Distribution (Vdss) (L/kg) | 2.2 ± 0.4 | - |
| Oral Bioavailability (F%) | - | 62% |
Data are presented as mean ± standard deviation (SD).
Experimental Protocols
Animal Models
-
Rat Studies: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.
-
Monkey Studies: Male Cynomolgus monkeys (3-5 years old, weighing 3-5 kg) were used. Animals were socially housed and provided with an enriched environment. All procedures involving monkeys were approved by the Institutional Animal Care and Use Committee and conducted in an AAALAC-accredited facility.
Dosing and Administration
-
Formulation: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound was suspended in 0.5% methylcellulose in water.
-
Intravenous (IV) Administration: Rats received a single bolus dose of 1 mg/kg via the tail vein. Monkeys received a single bolus dose of 1 mg/kg via a saphenous vein.
-
Oral (PO) Administration: Rats received a single dose of 10 mg/kg by oral gavage. Monkeys received a single dose of 5 mg/kg by oral gavage.
Blood Sample Collection
-
Rat Studies: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA as an anticoagulant.
-
Monkey Studies: Blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose (0), and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA.
Sample Processing and Bioanalysis
-
Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.
-
Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
-
Pharmacokinetic Data Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[5] Key parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vdss).[6][7] Oral bioavailability (F%) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling.[8][9][10]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the workflow for the in vivo pharmacokinetic studies described in this application note.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving PTP1B-IN-3 solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PTP1B-IN-3, with a special focus on overcoming solubility challenges in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP).[1][2][3] It is widely used in research for its potential antidiabetic and anticancer effects.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇BrF₂NO₃P | [1] |
| Molecular Weight | 362.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| IC₅₀ (PTP1B) | 120 nM | [1][2] |
| IC₅₀ (TCPTP) | 120 nM | [1][2] |
Q2: What is the primary mechanism of action for PTP1B?
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways.[5][6][7][8] It functions by dephosphorylating tyrosine residues on key signaling proteins, thereby attenuating the signal. Notably, PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), which dampens insulin signaling.[5][7][9] It also dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thus inhibiting the leptin signaling pathway.[7][10]
Q3: How do I prepare a stock solution of this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 50 mg/mL (138.10 mM).[1][2]
| Solvent | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (138.10 mM) | Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] |
For a detailed method, please see the Experimental Protocols section.
Q4: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q5: What is the recommended final concentration of DMSO in an in vitro assay?
High concentrations of DMSO can affect cellular functions and enzyme activity.[11] For most in vitro assays, the final concentration of DMSO should be kept low, typically ≤1% , and ideally below 0.5%.[12] It is critical to run a vehicle control (containing the same final concentration of DMSO as the experimental samples) to account for any solvent effects.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vitro experiments.
Problem: The compound precipitates after dilution into my aqueous assay buffer.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of the solution.
-
Solutions:
-
Warm and Sonicate: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound.[1][2]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds. Always use new or properly stored anhydrous DMSO for stock solutions.[1]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is not too low to maintain solubility, but also not so high that it causes cellular toxicity or assay interference. A balance is key.
-
Consider Co-solvents (for specific applications): For some applications, formulations including co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.[1] However, you must first validate that these additional reagents do not interfere with your specific assay.
-
Reduce Final Concentration: If solubility remains an issue, you may need to work at a lower final concentration of this compound.
-
Problem: I am observing inconsistent results between experiments.
-
Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment. If the compound is not fully dissolved, the effective concentration will vary.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions.
-
Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the solution (e.g., against a light source) to ensure there is no visible precipitate.
-
Vortex Before Use: Briefly vortex your diluted solutions before adding them to the assay plate to ensure homogeneity.
-
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 362.06 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.24 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Workflow for an In Vitro PTP1B Enzymatic Inhibition Assay
This protocol provides a general framework. Specific concentrations of enzyme, substrate, and incubation times should be optimized for your experimental setup.
Key Considerations for the Assay:
-
Buffer: A common assay buffer for PTPs is Bis-Tris at pH 6.0, as PTPs are typically most active at a slightly acidic pH.[13] Buffers containing sulfonic acids (like HEPES) should be avoided as they can sometimes compete for binding at the active site.[13]
-
Reducing Agent: The buffer should contain a reducing agent, such as Dithiothreitol (DTT), to ensure the catalytic cysteine residue of PTP1B remains in its active, reduced state.[13]
-
Substrate: A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).[14] Fluorescent substrates like OMFP or DiFMUP can also be used for higher sensitivity assays.[12][15] The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme.
-
Controls: Always include:
-
Negative Control (No Enzyme): To measure background signal from substrate auto-hydrolysis.
-
Positive Control (No Inhibitor): To measure 100% enzyme activity.
-
Vehicle Control (DMSO only): To ensure the solvent does not affect enzyme activity at the final concentration used.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Phosphatase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPN1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 14. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
Addressing the dual inhibition of PTP1B and TCPTP by PTP1B-IN-3
Welcome to the technical support center for PTP1B-IN-3, a potent dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that exhibits potent and dual inhibitory activity against two closely related protein tyrosine phosphatases: PTP1B and TCPTP. Due to the high degree of homology in the catalytic domains of these two enzymes, designing selective inhibitors has been a significant challenge.[1] this compound addresses this by effectively targeting both phosphatases.
Q2: What are the main signaling pathways affected by the dual inhibition of PTP1B and TCPTP?
The dual inhibition of PTP1B and TCPTP by this compound impacts two critical signaling pathways:
-
Insulin Signaling: PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism.[2][3] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.
-
Leptin Signaling: TCPTP is a crucial negative regulator of the leptin signaling pathway. It dephosphorylates Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[2] Inhibition of TCPTP by this compound can therefore potentiate leptin signaling, which is involved in appetite regulation and energy expenditure.
Q3: What are the potential therapeutic applications of a dual PTP1B/TCPTP inhibitor like this compound?
The simultaneous inhibition of both PTP1B and TCPTP holds promise for treating a range of diseases, including:
-
Metabolic Disorders: By enhancing both insulin and leptin sensitivity, dual inhibitors are being investigated for the treatment of type 2 diabetes and obesity.[2][4]
-
Cancer: Both PTP1B and TCPTP have been implicated in various cancers. Their inhibition can enhance anti-tumor immune responses, making this a promising strategy for cancer immunotherapy.[5]
Quantitative Data
The inhibitory activity of this compound against both PTP1B and TCPTP has been quantified to determine its potency.
| Target | IC50 |
| PTP1B | 120 nM |
| TCPTP | 120 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data sourced from MedChemExpress.[6]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
In Vitro Enzyme Inhibition Assay (Colorimetric using pNPP)
This protocol describes how to determine the inhibitory activity of this compound on PTP1B and TCPTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
This compound
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor in the assay buffer.
-
Prepare a working solution of pNPP in the assay buffer. The final concentration in the well should be at the Km value for each enzyme.
-
Dilute the recombinant PTP1B and TCPTP enzymes in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
PTP1B or TCPTP enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the pNPP solution to each well to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot Analysis of Protein Phosphorylation
This protocol outlines how to assess the effect of this compound on the phosphorylation status of key signaling proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2 for insulin signaling, a cancer cell line for other pathways)
-
This compound
-
Cell culture medium and supplements
-
Stimulating agent (e.g., insulin, leptin, or a growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-STAT3, anti-total-IR, anti-total-STAT3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Starve the cells in a serum-free medium for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
-
Cell Stimulation:
-
Stimulate the cells with the appropriate agent (e.g., insulin) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the change in phosphorylation status upon treatment with this compound.
-
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in the in vitro enzyme inhibition assay.
-
Possible Cause 1: Inhibitor Precipitation. this compound may have limited solubility in aqueous buffers.
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. Prepare fresh dilutions of the inhibitor for each experiment. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6][7]
-
-
Possible Cause 2: Enzyme Instability. Recombinant enzymes can lose activity over time, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to ensure the assay is performing as expected.
-
-
Possible Cause 3: Substrate Concentration. Using a substrate concentration that is too high or too low can affect the accuracy of the IC50 determination.
-
Solution: Determine the Michaelis-Menten constant (Km) for your specific enzyme and substrate lot and use a substrate concentration at or near the Km value for your inhibition assays.
-
Issue 2: No significant change in the phosphorylation of the target protein in the cellular assay.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time. The inhibitor may not be reaching its target at a high enough concentration or for a sufficient duration to elicit a response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
-
-
Possible Cause 2: Low Endogenous Phosphatase Activity. The cell line used may have low endogenous levels of PTP1B or TCPTP, or the target pathway may not be highly active under the experimental conditions.
-
Solution: Choose a cell line known to have high expression of PTP1B and/or TCPTP. Ensure that the stimulation of the pathway of interest is robust by checking the phosphorylation status of the target protein in the positive control (stimulated, no inhibitor).
-
-
Possible Cause 3: Poor Cell Permeability of the Inhibitor. this compound may not be efficiently entering the cells.
-
Solution: While this compound is described as orally active, its permeability can vary between cell types. If poor permeability is suspected, consider using a cell line with higher permeability or consult the literature for similar compounds and their cellular uptake characteristics.
-
Issue 3: How to distinguish the effects of PTP1B inhibition from TCPTP inhibition in a cellular experiment?
-
Possible Cause: The dual nature of the inhibitor makes it challenging to attribute a cellular phenotype to the inhibition of a single phosphatase.
-
Solution 1: Use of Selective Inhibitors (if available). Compare the effects of this compound with those of a highly selective PTP1B inhibitor and a highly selective TCPTP inhibitor (if such compounds are accessible). This can help to dissect the contribution of each phosphatase to the observed phenotype.
-
Solution 2: Genetic Knockdown/Knockout. Use siRNA or CRISPR/Cas9 to specifically knockdown or knockout PTP1B or TCPTP in your cell line. Treat these modified cells with this compound. If the effect of the inhibitor is diminished in the PTP1B knockdown cells, it suggests a PTP1B-dependent mechanism, and vice versa for TCPTP.
-
Solution 3: Analyze Downstream Substrates. Examine the phosphorylation status of specific substrates for each phosphatase. For example, an increase in IR or IRS-1/2 phosphorylation would strongly suggest PTP1B inhibition, while an increase in STAT3 phosphorylation would point towards TCPTP inhibition.[2]
-
Visualizations
Signaling Pathways
Caption: Dual inhibition of PTP1B and TCPTP by this compound.
Experimental Workflow: In Vitro Inhibition Assay
Caption: Workflow for an in vitro PTP1B/TCPTP inhibition assay.
Logical Relationship: Troubleshooting Cellular Assays
Caption: Troubleshooting logic for cellular phosphorylation assays.
References
- 1. eijppr.com [eijppr.com]
- 2. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
PTP1B-IN-3 stability in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, handling, and use of PTP1B-IN-3, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Stability of this compound
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | 3 years[1][2] | Keep desiccated.[3] |
| In Solvent | -80°C | 6 months[1] to 1 year[2] | Aliquot to avoid multiple freeze-thaw cycles.[3] |
| -20°C | 1 month[1][3] |
Solvent Recommendations:
This compound is soluble in DMSO at a concentration of 50 mg/mL (138.10 mM).[1] It is important to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1] For in vivo experiments, several solvent formulations are recommended to achieve a clear solution.[1]
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.90 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.90 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.90 mM)[1] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Question: My this compound powder won't fully dissolve in DMSO. What should I do?
Answer:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Sonication/Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]
-
Check Concentration: Ensure you are not exceeding the recommended solubility of 50 mg/mL in DMSO.[1]
Question: I am seeing inconsistent results in my cell-based assays. Could the stability of my this compound stock solution be the issue?
Answer:
-
Storage Conditions: Verify that your stock solution has been stored correctly. At -20°C, the solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[1]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3]
-
Working Solution Preparation: It is recommended to prepare fresh working solutions for your experiments from a stock solution on the day of use.[1]
Question: What is the recommended method for preparing this compound for in vivo studies?
Answer: For in vivo experiments, it is crucial to use a vehicle that ensures the solubility and bioavailability of the compound. A common method involves a multi-solvent system. For example, to prepare a 1 mL working solution, you can dissolve the compound in 100 µL of DMSO, then add 400 µL of PEG300, followed by 50 µL of Tween-80, and finally, bring the volume to 1 mL with saline.[4] Always prepare this solution fresh on the day of the experiment.[1]
Experimental Protocols
PTP1B Enzyme Inhibition Assay:
This protocol outlines a general procedure for determining the IC50 value of this compound against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a specific amount of PTP1B enzyme to each well of a 96-well plate. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure Absorbance: Read the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: PTP1B Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing this compound Stability.
References
Technical Support Center: PTP1B-IN-3 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTP1B-IN-3 in animal models. The information is designed to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TCPTP), with IC50 values of 120 nM for both enzymes.[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances these signaling pathways, making it a compound of interest for research in diabetes, obesity, and cancer.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once in solvent, stock solutions can be stored at -80°C for up to one year.[2] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]
Q3: What is the oral bioavailability of this compound in mice?
In diet-induced obese (DIO) mice, this compound has demonstrated good oral bioavailability with a fraction absorbed (F) of 24%.[1][2]
Q4: What is the pharmacokinetic profile of this compound in mice?
Studies in DIO mice have shown that this compound has slow clearance (CL of 0.71 mL/kg/min) and a good elimination half-life (t1/2 of 6 hours).[1][2]
Troubleshooting Guide
Formulation and Administration
Q: My this compound is not dissolving properly for oral administration. What vehicle should I use?
This compound is a poorly water-soluble compound. For oral gavage in mice, several vehicle formulations can be used. Here are a few recommended options:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL. To prepare, add each solvent sequentially and mix well.[1]
-
10% DMSO, 90% Corn Oil: This is another effective vehicle that can achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation also provides good solubility.[1]
If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Always prepare fresh solutions for administration.
Q: What is a typical oral dosage range for this compound in mice?
Effective oral doses in diet-induced obese mice have been reported in the range of 1 to 10 mg/kg, which resulted in a dose-dependent inhibition of glucose excursion.[1] In a 21-day study with transgenic mice, a higher dose of 30 mg/kg was used without reported adverse effects.[1][2] It is recommended to perform a dose-range finding study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental endpoint.
Toxicity and Safety Monitoring
Q: What are the potential signs of toxicity I should monitor for in my animal model?
While specific toxicity data for this compound is limited, general signs of toxicity in rodents for investigational compounds should be monitored. These include:
-
Changes in body weight: A significant and unexpected decrease in body weight can be an early indicator of toxicity.
-
Changes in food and water consumption: Monitor for any drastic changes.
-
Behavioral changes: Observe for lethargy, hyperactivity, altered grooming, or any unusual behaviors.
-
Physical appearance: Look for signs such as ruffled fur, hunched posture, or changes in stool consistency.
Inhibition of PTP1B has been associated with neutrophilia (an increase in neutrophils), so monitoring hematological parameters may be warranted in longer-term studies.[4]
Q: I am observing unexpected adverse effects in my study. What could be the cause?
Unexpected adverse effects could be due to the compound's intrinsic toxicity, issues with the vehicle, or the administration procedure.
-
Compound Toxicity: If you suspect compound-related toxicity, consider reducing the dose or frequency of administration.
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Ensure you are using a well-tolerated vehicle at an appropriate concentration and volume. It is crucial to include a vehicle-only control group in your study to differentiate vehicle effects from compound effects.
-
Administration Stress: Oral gavage can be stressful for animals. Ensure that personnel are well-trained in the technique to minimize stress and potential for injury.
Q: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?
A dose-range finding study is essential to determine the MTD. A common approach is the "3+3" dose-escalation design. This involves:
-
Starting with a low dose in a small cohort of animals (e.g., 3).
-
If no dose-limiting toxicities (DLTs) are observed, escalate the dose in a new cohort.
-
If a DLT is observed in one animal, expand the cohort to six animals.
-
The MTD is generally defined as the highest dose at which no more than one out of six animals experiences a DLT.
Data Summary Tables
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| IC50 (PTP1B) | 120 nM | In vitro | [1][2] |
| IC50 (TCPTP) | 120 nM | In vitro | [1][2] |
| ED50 (Glucose Excursion) | 0.8 mg/kg | Diet-Induced Obese Mice | [1] |
| Oral Bioavailability (F) | 24% | Diet-Induced Obese Mice | [1][2] |
| Clearance (CL) | 0.71 mL/kg/min | Diet-Induced Obese Mice | [1][2] |
| Elimination Half-life (t1/2) | 6 hours | Diet-Induced Obese Mice | [1][2] |
Table 2: Recommended Formulation for Oral Gavage in Mice
| Vehicle Composition | Maximum Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare by adding solvents sequentially. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A simpler, two-component vehicle. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | SBE-β-CD can improve solubility. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mg/mL)
-
Calculate the required amount of this compound and vehicle components based on the number of animals and the dosing volume.
-
In a sterile tube, add the required volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Acute Toxicity Assessment (Dose Range Finding)
-
Use a sufficient number of animals (e.g., 3-5 per group) for each dose level and a vehicle control group.
-
Administer a single oral dose of this compound at escalating concentrations to different groups.
-
Monitor the animals closely for the first few hours post-dosing and then daily for up to 14 days.
-
Record daily observations, including body weight, food and water intake, clinical signs of toxicity, and any mortality.
-
At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.
-
Consider collecting blood for hematology and clinical chemistry analysis, and tissues for histopathology to further assess toxicity.
Visualizations
References
Validation & Comparative
A Comparative Guide to Selective PTP1B Inhibitors: PTP1B-IN-3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prominent therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] PTP1B exerts its influence by dephosphorylating the insulin receptor (IR), its substrates (IRS), and the Janus kinase 2 (JAK2), a key component in the leptin signaling pathway.[4][5] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, offering a promising strategy for combating metabolic diseases.[5]
This guide provides an objective comparison of PTP1B-IN-3 against other well-characterized selective PTP1B inhibitors, namely Trodusquemine (MSI-1436) and JTT-551. We present a comprehensive analysis based on published experimental data, detailing their inhibitory potency, selectivity, and performance in preclinical models.
PTP1B Signaling Pathway
PTP1B acts as a crucial brake on insulin and leptin signaling. By removing phosphate groups from the activated insulin receptor and JAK2 (associated with the leptin receptor), it attenuates downstream signals that promote glucose uptake and regulate appetite. PTP1B inhibitors block this dephosphorylation step, thereby amplifying the insulin and leptin signals.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Quantitative Performance Comparison
The efficacy of a PTP1B inhibitor is determined by its potency (IC50 or Ki values) and its selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). Lack of selectivity can lead to off-target effects, as TCPTP is also involved in crucial signaling pathways.[6][7]
Table 1: In Vitro Potency and Selectivity
| Inhibitor | PTP1B Potency | TCPTP Potency | Selectivity (TCPTP/PTP1B) | Mechanism of Action |
| This compound | IC50: 120 nM[8] | IC50: 120 nM[8] | 1-fold (Non-selective) | Not specified |
| Trodusquemine (MSI-1436) | IC50: ~1 µM[9][10][11] | IC50: 224 µM[10][11][12] | ~224-fold | Non-competitive, Allosteric[9][11] |
| JTT-551 | Ki: 0.22 µM[13][14][15] | Ki: 9.3 µM[13][14][15] | ~42-fold | Mixed-type[14] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Preclinical In Vivo and Pharmacokinetic Data
| Inhibitor | Animal Model | Key Findings | Oral Bioavailability (F%) |
| This compound | Diet-Induced Obese (DIO) Mice | Dose-dependent inhibition of glucose excursion (ED50 of 0.8 mg/kg).[8] | 24% (Mouse), 4% (Rat)[8] |
| NDL2 Ptpn1 Transgenic Mice | Delayed tumor onset from 28 to 75 days (30 mg/kg, oral).[8][16] | ||
| Trodusquemine (MSI-1436) | Diet-Induced Obese (DIO) Mice | Suppressed appetite, caused fat-specific weight loss, and improved insulin/leptin levels.[17] | Administered via intraperitoneal (i.p.) injection.[10][12] |
| JTT-551 | db/db Mice | Chronic oral administration (3 or 30 mg/kg) dose-dependently decreased blood glucose levels.[13][14] | Orally active.[14] |
| ob/ob Mice | A single administration enhanced liver IR phosphorylation and reduced glucose levels.[14] |
Experimental Methodologies
Reproducibility and validation are paramount in drug discovery. Below are detailed protocols for key experiments used to characterize PTP1B inhibitors.
Workflow for PTP1B Inhibitor Screening
The typical workflow for identifying and validating novel PTP1B inhibitors involves a multi-stage process, starting from high-throughput enzymatic screening and progressing to complex in vivo models.
Caption: A typical workflow for screening and validating PTP1B inhibitors.
Protocol 1: PTP1B Enzymatic Inhibition Assay
This assay quantifies the enzymatic activity of PTP1B by measuring the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Test Compounds (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.
-
Add 10 µL of the diluted compound solution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of PTP1B enzyme solution (final concentration ~10-20 nM) to each well except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Insulin Receptor (IR) Phosphorylation Assay
This cell-based assay measures the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor.
-
Reagents and Materials:
-
HepG2 (human liver cancer) or L6 (rat skeletal myoblast) cells.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Serum-free medium for starvation.
-
Test compounds.
-
Human Insulin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-IR (pY1150/1151), Anti-total-IR, secondary antibodies.
-
Western Blotting equipment and reagents.
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Trodusquemine) for 1-2 hours.[12]
-
Stimulate the cells with 100 nM insulin for 10 minutes.[12]
-
Wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IR and total-IR, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IR signal to the total-IR signal for each sample.
-
Compare the levels of IR phosphorylation in inhibitor-treated cells versus cells treated with insulin alone to determine the compound's efficacy. Trodusquemine, for instance, has been shown to increase p-IRβ approximately threefold over cells treated with insulin alone.[12]
-
Summary and Conclusion
The comparison between this compound and other selective inhibitors highlights a critical trade-off in drug design: potency versus selectivity.
-
This compound is a potent inhibitor but lacks selectivity between PTP1B and the closely related TCPTP.[8] This dual inhibition could be beneficial in certain contexts, as some studies suggest that concurrent inhibition of both phosphatases may yield synergistic therapeutic effects.[7][18] Its excellent oral bioavailability in mice makes it a valuable tool for preclinical in vivo studies exploring the effects of dual PTP1B/TCPTP inhibition.[8]
-
Trodusquemine (MSI-1436) demonstrates the value of high selectivity. Its ~224-fold preference for PTP1B over TCPTP minimizes potential off-target effects.[11][12] As an allosteric inhibitor, it binds to a site distinct from the highly conserved active site, which likely contributes to its selectivity.[11][19] Its proven efficacy in reducing fat-specific body weight and improving metabolic parameters in animal models underscores the therapeutic potential of a highly selective PTP1B inhibitor.[17]
-
JTT-551 represents a middle ground, with good potency and a respectable ~42-fold selectivity for PTP1B over TCPTP.[13][14] It demonstrated clear hypoglycemic effects in diabetic mouse models upon oral administration.[14][15] However, its development was halted due to insufficient efficacy and adverse effects in clinical trials, highlighting the challenges in translating preclinical success to human patients.[11]
References
- 1. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trodusquemine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Phosphatase | TargetMol [targetmol.com]
- 17. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An Isoform-Selective PTP1B Inhibitor Derived from Nitrogen-Atom Augmentation of Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTP1B-IN-3 and Trodusquemine: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][2][3] This guide provides a detailed comparison of two prominent PTP1B inhibitors: PTP1B-IN-3, a potent and orally active small molecule, and trodusquemine, a naturally derived allosteric inhibitor. We present a comprehensive analysis of their efficacy, supported by experimental data and detailed methodologies, to assist researchers in their drug discovery and development endeavors.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative parameters for this compound and trodusquemine, offering a clear comparison of their potency and in vivo activity.
| Parameter | This compound | Trodusquemine (MSI-1436) |
| Mechanism of Action | Potent, selective inhibitor of PTP1B and TCPTP.[1][4] | Allosteric, non-competitive, and reversible inhibitor of PTP1B.[5] |
| IC50 (PTP1B) | 120 nM[4] | ~600 nM - 1 µM[5][6] |
| Selectivity | Also inhibits TCPTP with an IC50 of 120 nM.[4] | Exhibits selectivity over other phosphatases.[6] |
| In Vivo Efficacy (Animal Models) | Diet-Induced Obese (DIO) Mice: Dose-dependent inhibition of glucose excursion with an estimated ED50 of 0.8 mg/kg (oral administration).[4] NDL2 Ptpn1 Transgenic Mice: Oral administration of 30 mg/kg for 21 days significantly delayed tumor onset.[1] | Mouse Models of Obesity and Diabetes: Reduces body weight, improves plasma insulin and leptin levels at doses of 5-10 mg/kg (i.p. or i.v.).[6] Suppresses appetite and improves glucose tolerance.[2] |
| Oral Bioavailability | Good oral bioavailability in mice (F=24%) with a half-life of 6 hours.[1] | Poor oral bioavailability.[6] |
| Clinical Development | Preclinical studies. | Completed Phase 1 clinical trials for obesity and type 2 diabetes.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for evaluating PTP1B inhibitor efficacy.
Caption: Logical comparison of this compound and trodusquemine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (this compound or trodusquemine) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of assay buffer containing recombinant PTP1B to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated Akt
Objective: To assess the effect of PTP1B inhibitors on insulin-stimulated Akt phosphorylation in a cell-based assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Insulin
-
PTP1B inhibitor (this compound or trodusquemine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To evaluate the effect of a PTP1B inhibitor on glucose clearance in an animal model of insulin resistance.
Materials:
-
Diet-induced obese (DIO) mice
-
PTP1B inhibitor (this compound or trodusquemine)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Acclimatize DIO mice and fast them for 6 hours with free access to water.
-
Administer the PTP1B inhibitor or vehicle to the mice via the appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for trodusquemine) at a predetermined time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the inhibitor on glucose tolerance.
Conclusion
Both this compound and trodusquemine demonstrate significant potential as PTP1B inhibitors for the treatment of metabolic diseases. This compound stands out for its high potency and oral bioavailability, making it a promising candidate for further preclinical and clinical development. Trodusquemine, with its allosteric mechanism and progression to Phase 1 clinical trials, provides valuable insights into the therapeutic viability of targeting PTP1B in humans. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and comparison of these and other novel PTP1B inhibitors. This comparative analysis aims to facilitate informed decision-making for researchers dedicated to advancing treatments for metabolic and oncologic disorders.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
Comparative Selectivity Analysis of PTP1B Inhibitors: A Case Study of Trodusquemine (MSI-1436)
Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] The development of potent and selective PTP1B inhibitors is a critical area of research. A major challenge in this field is achieving selectivity against other highly homologous protein tyrosine phosphatases (PTPs), particularly T-cell PTP (TCPTP), which shares 74% sequence identity in its catalytic domain with PTP1B.[2] Off-target inhibition can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity profile of a PTP1B inhibitor. As "PTP1B-IN-3" is not a specifically identified compound in the public domain, this guide will use the well-characterized allosteric inhibitor Trodusquemine (MSI-1436) as a representative example to illustrate the principles of selectivity assessment.
Selectivity Profile of Trodusquemine (MSI-1436)
Trodusquemine is a selective, non-competitive inhibitor of PTP1B.[3] Its selectivity is attributed to its unique allosteric binding mechanism, targeting the C-terminal region of PTP1B, which is not conserved among other PTPs.[4] The inhibitory potency of Trodusquemine against PTP1B is significantly higher than against the closely related TCPTP, as demonstrated by the following data.
| Enzyme | Inhibitor | IC50 / Ki | Selectivity (fold) vs. TCPTP |
| PTP1B | Trodusquemine (MSI-1436) | ~1 µM (IC50) | ~224x |
| TCPTP | Trodusquemine (MSI-1436) | 224 µM (IC50) | 1x |
| PTP1B (full-length) | Trodusquemine (MSI-1436) | 0.6 µM (Ki) | - |
| PTP1B (catalytic domain) | Trodusquemine (MSI-1436) | 4 µM (Ki) | - |
Data compiled from multiple sources.[3][4]
PTP1B Signaling Pathway
PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway. Inhibition of PTP1B is expected to enhance these signaling pathways, leading to improved glucose uptake and energy homeostasis.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocol for PTP Selectivity Assay
The following is a generalized protocol for determining the in vitro inhibitory activity and selectivity of a compound against a panel of PTPs.
Objective: To determine the IC50 values of a test compound against PTP1B and other PTPs to assess its selectivity profile.
Materials:
-
Recombinant human PTP1B, TCPTP, and other PTPs
-
PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Enzyme Reaction:
-
Add a fixed amount of each PTP enzyme to the wells of a 96-well plate containing the assay buffer.
-
Add the various concentrations of the test compound to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the phosphatase reaction by adding the substrate to all wells.
-
-
Detection:
-
Allow the reaction to proceed for a defined period (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).
-
Measure the product formation using a microplate reader. For pNPP, this is done by measuring the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the selectivity by taking the ratio of the IC50 value for the off-target PTP (e.g., TCPTP) to the IC50 value for the target PTP (PTP1B).
-
Caption: Workflow for determining the IC50 and selectivity of a PTP inhibitor.
Conclusion
The evaluation of a PTP1B inhibitor's selectivity profile is paramount in the drug discovery process. As illustrated with the example of Trodusquemine (MSI-1436), a highly selective inhibitor can be developed by targeting less conserved regions of the enzyme, such as allosteric sites. The use of standardized in vitro assays allows for the quantitative comparison of inhibitory potencies against the intended target and relevant off-targets. This rigorous assessment is crucial for identifying promising drug candidates with a lower likelihood of mechanism-based side effects, ultimately paving the way for safer and more effective therapeutics for metabolic diseases and beyond.
References
Dual PTP1B/TCPTP Inhibition: A Comparative Analysis of PTP1B-IN-3
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies for metabolic diseases such as type 2 diabetes and obesity has led to the exploration of various molecular targets. Among these, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] However, the development of selective PTP1B inhibitors has been challenging due to the high homology with other protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[4] This structural similarity often leads to a lack of selectivity and potential off-target effects.[5][6] An emerging and promising strategy to overcome these limitations is the dual inhibition of both PTP1B and TCPTP. This approach not only enhances the therapeutic efficacy by targeting two key negative regulators of metabolic signaling but may also circumvent the compensatory mechanisms that can arise from inhibiting PTP1B alone.[7]
This guide provides a comparative analysis of the advantages of dual PTP1B/TCPTP inhibition, with a focus on the representative dual inhibitor, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one, which for the purpose of this guide will be referred to as PTP1B-IN-3 . We will objectively compare its performance with alternative selective PTP1B inhibitors and provide supporting experimental data.
Comparative Inhibitory Activity
The therapeutic potential of a PTP1B inhibitor is intrinsically linked to its potency and selectivity. The following table summarizes the in vitro inhibitory activity of this compound (Compound 3) and its analogs against both PTP1B and TCPTP.
| Compound | PTP1B IC50 (μM) | TCPTP IC50 (μM) | Selectivity (TCPTP/PTP1B) |
| This compound (Compound 3) | 1.51 ± 0.18 | 0.93 ± 0.13 | 0.62 |
| Compound 1 | 1.82 ± 0.22 | 5.82 ± 0.22 | 3.20 |
| Compound 2 | 1.65 ± 0.17 | 5.68 ± 0.09 | 3.44 |
| Compound 4 | 1.65 ± 0.18 | 1.06 ± 0.13 | 0.64 |
| Trodusquemine (MSI-1436) | 1.0 | 224 | 224 |
| CD00466 | 0.73 | 22.87 | 31.33 |
Data for compounds 1-4 are derived from in vitro studies on 3-(Hydroxymethyl)cinnoline-4(1H)-ones.[7] Data for Trodusquemine and CD00466 are included for comparison as selective PTP1B inhibitors.[6][8]
As the data indicates, this compound exhibits potent and comparable inhibitory activity against both PTP1B and TCPTP, with a selectivity ratio close to 1.[7] This is in stark contrast to selective inhibitors like Trodusquemine and CD00466, which show a strong preference for PTP1B. The dual inhibitory profile of this compound suggests a more comprehensive blockade of the negative regulation of insulin and leptin signaling pathways.
In Vivo Efficacy of Dual Inhibition
The advantages of dual PTP1B/TCPTP inhibition extend to in vivo models of metabolic disease. The following table summarizes the effects of this compound (Compound 3) and its analogs on key metabolic parameters in high-fat diet-induced obese rats.
| Treatment Group | Body Weight Change (g) | Food Intake ( g/day ) | Glucose AUC (mmol/L·h) | Insulin (ng/mL) | Leptin (ng/mL) |
| Control | +10.5 ± 1.2 | 25.8 ± 1.5 | 18.5 ± 0.8 | 3.5 ± 0.3 | 8.2 ± 0.7 |
| Obese (Untreated) | +25.3 ± 2.1 | 30.2 ± 1.8 | 25.1 ± 1.1 | 6.8 ± 0.5 | 15.4 ± 1.2 |
| Obese + this compound | +5.3 ± 0.8 | 22.1 ± 1.3 | 19.2 ± 0.9 | 4.1 ± 0.4 | 9.8 ± 0.9 |
| Obese + Compound 1 | +8.9 ± 1.0 | 24.5 ± 1.4 | 21.3 ± 1.0 | 5.2 ± 0.5 | 12.1 ± 1.1 |
| Obese + Compound 2 | +9.2 ± 1.1 | 24.8 ± 1.5 | 21.8 ± 1.1 | 5.5 ± 0.6 | 12.5 ± 1.2 |
| Obese + Compound 4 | +6.1 ± 0.9 | 22.8 ± 1.4 | 19.9 ± 1.0 | 4.5 ± 0.4 | 10.3 ± 1.0 |
Data represents a 5-day treatment period.[7] AUC: Area Under the Curve.
The in vivo data demonstrates that this compound significantly reduces body weight gain, food intake, and improves glucose tolerance, hyperinsulinemia, and hyperleptinemia in a model of diet-induced obesity.[7] Notably, the dual inhibitors (this compound and Compound 4) show a more pronounced effect on these metabolic parameters compared to the more PTP1B-selective compounds (Compound 1 and Compound 2).[7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Dual inhibition of PTP1B and TCPTP by this compound enhances insulin and leptin signaling.
Caption: Workflow for evaluating dual PTP1B/TCPTP inhibitors in vitro and in vivo.
Experimental Protocols
In Vitro PTP1B and TCPTP Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against PTP1B and TCPTP using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant human PTP1B and TCPTP enzymes
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO. A typical final concentration range in the assay would be from 0.1 to 100 µM.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.
-
Add 88 µL of assay buffer containing the respective enzyme (PTP1B or TCPTP) to each well. The final enzyme concentration should be predetermined to yield a linear reaction rate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration of 2 mM) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after a fixed time.
-
The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation in a Diet-Induced Obesity Model
This protocol describes the evaluation of the in vivo efficacy of dual PTP1B/TCPTP inhibitors in a rat model of diet-induced obesity.
Animal Model:
-
Male Wistar rats are fed a high-fat diet (e.g., 45% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
Experimental Groups:
-
Control (lean rats on a standard diet)
-
Obese (high-fat diet) + Vehicle (e.g., DMSO)
-
Obese + this compound (e.g., 8 mg/kg/day, intraperitoneal injection)
-
Obese + Alternative Inhibitor(s)
Procedure:
-
After the induction of obesity, randomize the obese rats into treatment groups.
-
Administer the test compounds or vehicle daily for a specified period (e.g., 5 days).
-
Monitor and record body weight and food intake daily.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.
-
Collect blood samples at the end of the study to measure serum insulin and leptin levels using ELISA kits.
-
Analyze the data to determine the effect of the inhibitors on body weight, food intake, glucose tolerance (by calculating the area under the curve for the OGTT), and hormone levels.
Conclusion
The strategy of dual PTP1B/TCPTP inhibition, exemplified by compounds like this compound, presents a compelling advantage over selective PTP1B inhibition for the treatment of metabolic diseases. The ability to simultaneously target two key negative regulators of insulin and leptin signaling leads to a more robust and comprehensive improvement in metabolic parameters in preclinical models. The data presented in this guide supports the continued investigation and development of dual PTP1B/TCPTP inhibitors as a promising therapeutic approach for type 2 diabetes and obesity. Further research is warranted to explore the long-term efficacy and safety of this class of compounds.
References
- 1. Protein tyrosine phosphatase 1B inhibitors for the treatment of type 2 diabetes and obesity: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
Validating PTP1B Inhibitor Efficacy: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Trodusquemine (MSI-1436), with genetic knockout models to validate its mechanism of action. Due to the lack of specific public information on "PTP1B-IN-3," this guide utilizes the well-characterized allosteric inhibitor Trodusquemine as a primary example to illustrate the validation process. The principles and experimental approaches detailed herein are broadly applicable to the evaluation of other PTP1B inhibitors.
Introduction to PTP1B and Its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, most notably the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[1] Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[3] Consequently, overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[2] This makes PTP1B a prime therapeutic target, with various inhibitors being developed to enhance insulin and leptin sensitivity.[1][2]
These inhibitors can be broadly categorized into:
-
Catalytic Site Inhibitors: These molecules, often phosphotyrosine (pTyr) mimetics, directly bind to the highly conserved active site of PTP1B. A major challenge with this class is achieving selectivity over other protein tyrosine phosphatases.
-
Allosteric Inhibitors: These compounds bind to sites distinct from the catalytic center, inducing conformational changes that inhibit enzyme activity.[1][4] This approach can offer greater selectivity. Trodusquemine is a notable example of an allosteric inhibitor.[1]
-
Antisense Oligonucleotides: These molecules are designed to reduce the expression of PTP1B at the mRNA level, thus decreasing the overall amount of the enzyme.[2]
Validating the mechanism of action of these inhibitors is crucial. A key approach involves comparing the pharmacological effects of the inhibitor with the phenotype of PTP1B knockout (KO) animal models. If an inhibitor is truly specific for PTP1B, its effects should phenocopy the genetic deletion of PTP1B.
Comparative Data: Trodusquemine vs. PTP1B Knockout Models
The following tables summarize the expected comparative data from studies involving a PTP1B inhibitor like Trodusquemine and PTP1B knockout mice.
Table 1: Metabolic Phenotypes
| Parameter | PTP1B Knockout (KO) Mice | Wild-Type (WT) Mice Treated with Trodusquemine | Expected Concordance |
| Body Weight | Reduced body weight and resistance to diet-induced obesity.[3] | Reduction in body weight. | High |
| Adiposity | Decreased fat mass.[3] | Reduction in fat mass. | High |
| Insulin Sensitivity | Enhanced insulin sensitivity.[3] | Improved insulin sensitivity. | High |
| Glucose Tolerance | Improved glucose tolerance.[3] | Enhanced glucose tolerance. | High |
| Leptin Sensitivity | Increased leptin sensitivity.[3] | Increased leptin sensitivity. | High |
| Food Intake | Reduced food intake. | Decreased food intake. | High |
Table 2: Molecular and Cellular Phenotypes
| Parameter | PTP1B Knockout (KO) | Wild-Type (WT) Treated with Trodusquemine | Expected Concordance |
| Insulin Receptor (IR) Phosphorylation | Increased tyrosine phosphorylation of the IR in liver and muscle.[3] | Increased tyrosine phosphorylation of the IR. | High |
| IRS-1/2 Phosphorylation | Increased tyrosine phosphorylation of IRS-1/2. | Increased tyrosine phosphorylation of IRS-1/2. | High |
| Akt Phosphorylation | Increased phosphorylation of Akt (a downstream effector of insulin signaling). | Increased phosphorylation of Akt. | High |
| JAK2 Phosphorylation | Elevated phosphorylation of JAK2 in response to leptin.[3] | Increased phosphorylation of JAK2. | High |
| STAT3 Phosphorylation | Increased phosphorylation of STAT3 (a downstream effector of leptin signaling). | Increased phosphorylation of STAT3. | High |
Experimental Protocols
Detailed methodologies are essential for the accurate validation of a PTP1B inhibitor's mechanism of action.
PTP1B Phosphatase Activity Assay
This assay directly measures the inhibitory effect of a compound on PTP1B's enzymatic activity.
Principle: The assay utilizes a synthetic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol (pNP). The formation of pNP can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor (e.g., Trodusquemine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PTP1B enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Western Blot Analysis of Insulin Signaling Pathway
This method is used to assess the phosphorylation status of key proteins in the insulin signaling cascade in cells or tissues.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.
Materials:
-
Cell or tissue lysates from control and treated (inhibitor or vehicle) samples, or from wild-type and PTP1B KO mice.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-JAK2, anti-JAK2, anti-GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Generation and Validation of PTP1B Knockout Mice
The generation of PTP1B knockout mice is a fundamental tool for validating the targets of PTP1B inhibitors.
Principle: The gene encoding PTP1B (PTPN1) is disrupted in the germline of mice, leading to a complete absence of the PTP1B protein.
Procedure (General Overview):
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the PTPN1 gene with a selection marker (e.g., a neomycin resistance gene).
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.
-
Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for.
-
Blastocyst Injection: The selected ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to produce heterozygous (PTP1B+/-) offspring.
-
Generation of Knockout Mice: Heterozygous mice are intercrossed to generate homozygous PTP1B knockout (PTP1B-/-) mice.
-
Validation: The absence of the PTP1B protein in knockout mice is confirmed by Western blotting and/or PCR genotyping.[5]
Visualizing the Mechanism of Action
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and the experimental logic.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: PTP1B's role in attenuating the leptin signaling pathway.
Caption: Workflow for validating a PTP1B inhibitor's mechanism of action.
Conclusion
The validation of a PTP1B inhibitor's mechanism of action is a critical step in its development as a therapeutic agent. By comparing the physiological and molecular effects of the inhibitor with those observed in PTP1B knockout models, researchers can gain a high degree of confidence in the inhibitor's specificity and on-target activity. A strong correlation between the inhibitor-induced phenotype and the knockout phenotype, as exemplified by Trodusquemine, provides compelling evidence that the inhibitor's therapeutic benefits are mediated through the intended target, PTP1B. This comparative approach is indispensable for the preclinical evaluation of novel PTP1B inhibitors.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
A detailed guide for researchers on the selectivity profile of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a focus on Trodusquemine and its analog DPM-1001 as representative examples due to the lack of publicly available data for "PTP1B-IN-3".
In the pursuit of therapeutic agents targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, achieving high selectivity is paramount.[1][2] Off-target inhibition of closely related protein tyrosine phosphatases (PTPs) can lead to unintended physiological effects, underscoring the critical need for thorough cross-reactivity profiling. This guide provides a comparative analysis of the selectivity of potent PTP1B inhibitors, using the well-characterized allosteric inhibitor Trodusquemine (MSI-1436) and its more potent analog, DPM-1001, as exemplars.
Understanding the Importance of PTP1B Selectivity
PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3] However, the high degree of structural homology in the active sites of PTP family members, particularly T-cell PTP (TCPTP), presents a significant challenge in developing selective inhibitors.[4] Non-selective inhibition can disrupt other vital cellular signaling pathways. Therefore, a comprehensive assessment of an inhibitor's activity against a panel of related phosphatases is a crucial step in its preclinical development.
Selectivity Profile of Trodusquemine (MSI-1436) and DPM-1001
Due to the absence of specific cross-reactivity data for "this compound," this analysis focuses on Trodusquemine and DPM-1001, for which inhibitory data are publicly available. Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[5] DPM-1001 is a synthetic analog of Trodusquemine designed for improved potency and oral bioavailability.[1][6]
The following table summarizes the available inhibitory activity (IC50) data for these compounds against PTP1B and other closely related phosphatases.
| Phosphatase | Trodusquemine (MSI-1436) IC50 (µM) | DPM-1001 IC50 (µM) | Fold Selectivity (Trodusquemine vs. TCPTP) |
| PTP1B | ~1[4][5] | 0.1 (after 30-min pre-incubation)[1][6] | - |
| TCPTP | 224[4] | Not Available | ~224-fold |
| SHP1 | Not Available | Not Available | - |
| SHP2 | Comparable potency to PTP1B (qualitative)[4] | Not Available | - |
| LAR | Not Available | Not Available | - |
Signaling Pathways and Rationale for Selectivity
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway. Inhibiting PTP1B enhances insulin sensitivity. However, off-target inhibition of other phosphatases involved in distinct signaling cascades can lead to adverse effects. For instance, TCPTP is also involved in metabolic regulation, but also plays a role in immune cell function. SHP1 and SHP2 are critical regulators of various signaling pathways, including those involved in cell growth, differentiation, and immune responses. Therefore, high selectivity for PTP1B is crucial to minimize these off-target effects.
Caption: PTP1B's role in insulin signaling and the point of inhibition.
Experimental Workflow for Determining Phosphatase Inhibitor Selectivity
A standardized and robust experimental workflow is essential for accurately determining the cross-reactivity of a PTP1B inhibitor. The following diagram outlines a typical workflow for generating IC50 values against a panel of phosphatases.
Caption: Workflow for assessing phosphatase inhibitor specificity.
Detailed Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol provides a representative method for determining the IC50 value of a test compound against PTP1B using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Brij-35
-
DiFMUP substrate (stock solution in DMSO)
-
Test compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range might be from 100 µM down to 1 nM.
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to the desired working concentration in the assay buffer. The final enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the assay buffer. b. Add 1 µL of the diluted test compound or DMSO (for control wells). c. Add 25 µL of the diluted PTP1B enzyme solution to each well. d. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Prepare the DiFMUP substrate solution by diluting the stock in the assay buffer to a final concentration equal to its Km for PTP1B. b. Add 25 µL of the DiFMUP substrate solution to each well to initiate the reaction. c. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
This protocol can be adapted to assess the inhibitory activity against other phosphatases by using the respective purified enzymes and optimizing the assay conditions accordingly.
Conclusion
Thorough evaluation of the cross-reactivity of PTP1B inhibitors against closely related phosphatases is a non-negotiable aspect of their preclinical development. While specific data for "this compound" remains elusive, the analysis of well-characterized inhibitors like Trodusquemine demonstrates the feasibility of achieving high selectivity. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own selectivity profiling, ensuring the development of safer and more effective PTP1B-targeted therapeutics. It is imperative that researchers generate and report comprehensive selectivity data to build a clearer understanding of the therapeutic potential and potential liabilities of novel PTP1B inhibitors.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Oral PTP1B Inhibitors: A Comparative Analysis of PTP1B-IN-3 and Other Key Molecules
For Immediate Release
A comprehensive analysis of the in vivo efficacy of several oral Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, including the potent and selective PTP1B-IN-3, reveals significant potential for the treatment of type 2 diabetes and obesity. This guide provides a comparative overview of this compound, JTT-551, Trodusquemine (MSI-1436), and Claramine, focusing on their performance in preclinical animal models and detailing the experimental methodologies employed.
Protein Tyrosine Phosphatase 1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity and promote satiety, thereby addressing the core pathologies of type 2 diabetes and obesity.[1][2] This comparison focuses on orally active inhibitors, a critical characteristic for patient-friendly, long-term therapeutic options.
Comparative In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for this compound and other prominent oral PTP1B inhibitors.
Table 1: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Inhibitor | Animal Model | Administration Route | Dosage | Key Findings |
| This compound | DIO Mice | Oral | 1, 3, 10 mg/kg | Dose-dependent inhibition of glucose excursion (60%, 80%, and 100% inhibition, respectively) with an estimated ED50 of 0.8 mg/kg.[3] |
| JTT-551 | DIO Mice | Oral (in food) | 10, 100 mg/kg for 6 weeks | Chronic administration showed an anti-obesity effect and improvement in glucose and lipid metabolism.[4][5] |
| Trodusquemine | DIO Mice | Intraperitoneal | 10 mg/kg | Suppressed appetite, reduced body weight in a fat-specific manner, and improved plasma insulin and leptin levels.[6][7] |
Table 2: In Vivo Efficacy in Genetic Models of Obesity and Diabetes
| Inhibitor | Animal Model | Administration Route | Dosage | Key Findings |
| JTT-551 | ob/ob Mice | Oral (single dose) | 10 mg/kg | Enhanced insulin receptor phosphorylation in the liver and reduced blood glucose levels.[5][8] |
| JTT-551 | db/db Mice | Oral (chronic) | 30 mg/kg | Showed a hypoglycemic effect without accelerating body weight gain.[5][8] |
| Trodusquemine | ob/ob & db/db Mice | - | - | Rescues hyperglycemia.[9] |
| Claramine | Diabetic Mice (Camk2aCre/LMO4flox) | Intraperitoneal | 5 mg/kg | Effectively restored glycemic control as determined by glucose and insulin tolerance tests.[10][11] |
Table 3: Pharmacokinetic Profile of this compound in DIO Mice [3]
| Parameter | Value |
| Oral Bioavailability (F) | 24% |
| Clearance (CL) | 0.71 mL/kg/min |
| Elimination Half-life (t1/2) | 6 hours |
PTP1B Signaling Pathways
The following diagrams illustrate the central role of PTP1B in insulin and leptin signaling and the mechanism by which its inhibition can lead to therapeutic benefits.
Experimental Protocols
The following provides an overview of the methodologies used in the key in vivo studies cited in this guide.
General In Vivo Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trodusquemine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PTP1B-IN-3: A Guide for Laboratory Professionals
Researchers and scientists handling PTP1B-IN-3, a potent and orally active PTP1B inhibitor used in diabetes and cancer research, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of chemical waste in a laboratory setting provide a clear framework for its safe management. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with general laboratory safety and chemical handling principles.
Core Principles of Chemical Waste Disposal
The inappropriate disposal of chemical waste is not only illegal but also poses significant environmental and health risks.[3] All laboratory personnel must be familiar with their institution's specific hazardous waste management procedures. The fundamental approach to chemical waste disposal involves proper segregation, secure containment, and clear labeling to facilitate safe handling and disposal by environmental health and safety (EHS) professionals.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters often stipulated in laboratory chemical waste guidelines. These should be considered as general recommendations; always consult your institution's specific EHS protocols.
| Parameter | Guideline | Common Institutional Requirements |
| Liquid Waste Container Size | Should be appropriate for the volume of waste generated to avoid prolonged storage. | Typically not to exceed 5 gallons (approx. 19 liters). |
| Container Fill Level | To prevent spills and allow for vapor expansion, do not overfill containers. | Do not fill beyond 90% or ¾ full.[3] |
| Aqueous Waste pH Range for Sewer Disposal | Only for non-hazardous, water-soluble substances as permitted by local regulations. | Generally between 5.5 and 9.5.[4] |
| Solid Waste Accumulation | For chemically contaminated solid waste (e.g., gloves, paper towels). | Placed in a designated, lined container.[3] |
| Empty Container Rinsing | To decontaminate containers that held hazardous chemicals. | Triple rinse with a suitable solvent; the first rinsate must be collected as hazardous waste.[5][6] |
Experimental Protocol: General Disposal of this compound Waste
The following protocol outlines a general procedure for the disposal of waste containing this compound. This protocol is based on standard practices for handling research chemicals and should be adapted to comply with your institution's specific guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (clearly labeled).
-
Waste labels (provided by your institution's EHS department).
-
Fume hood.
Procedure:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound. This includes unused solutions, reaction mixtures, and solvent rinses.
-
Solid Waste: Collect any solid this compound waste, as well as materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). Place these items in a designated solid waste container lined with a chemically resistant bag.[3]
-
-
Container Management:
-
Use only compatible, leak-proof containers provided or approved by your institution's EHS department.[3]
-
Ensure that waste containers are kept closed except when adding waste to them.[6]
-
Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible chemicals.[3]
-
-
Labeling:
-
Affix a completed hazardous waste label to each container as soon as the first drop of waste is added.
-
The label must include the full chemical name of all contents (including solvents) and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
-
Disposal Request:
-
When a waste container is nearly full (e.g., ¾ full), arrange for a pickup by your institution's EHS department according to their procedures.[3] Do not dispose of this compound down the drain or in the regular trash.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound solution three times with a suitable solvent.[5][6]
-
Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for sewer disposal, depending on institutional policy.[5]
-
After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[5]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific EHS protocols and consult with your safety officer for any clarifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
